

Investigating Cell Cycle Progression with a Selective SIRT7 Inhibitor

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Compound of Interest

Compound Name: *Sirt-IN-7*

Cat. No.: *B15582487*

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Application Notes and Protocols

For Research, Scientific, and Drug Development Professionals

Introduction

Sirtuin 7 (SIRT7) is a member of the sirtuin family of NAD⁺-dependent deacetylases, which are crucial regulators of various cellular processes, including cell proliferation, survival, and genomic stability.^[1] Predominantly localized in the nucleolus, SIRT7 plays a significant role in tumorigenesis and the regulation of cell cycle progression.^{[2][3]} Inhibition of SIRT7 has emerged as a promising strategy for cancer therapy. These application notes provide a detailed guide for utilizing a selective SIRT7 inhibitor to investigate its effects on cell cycle progression.

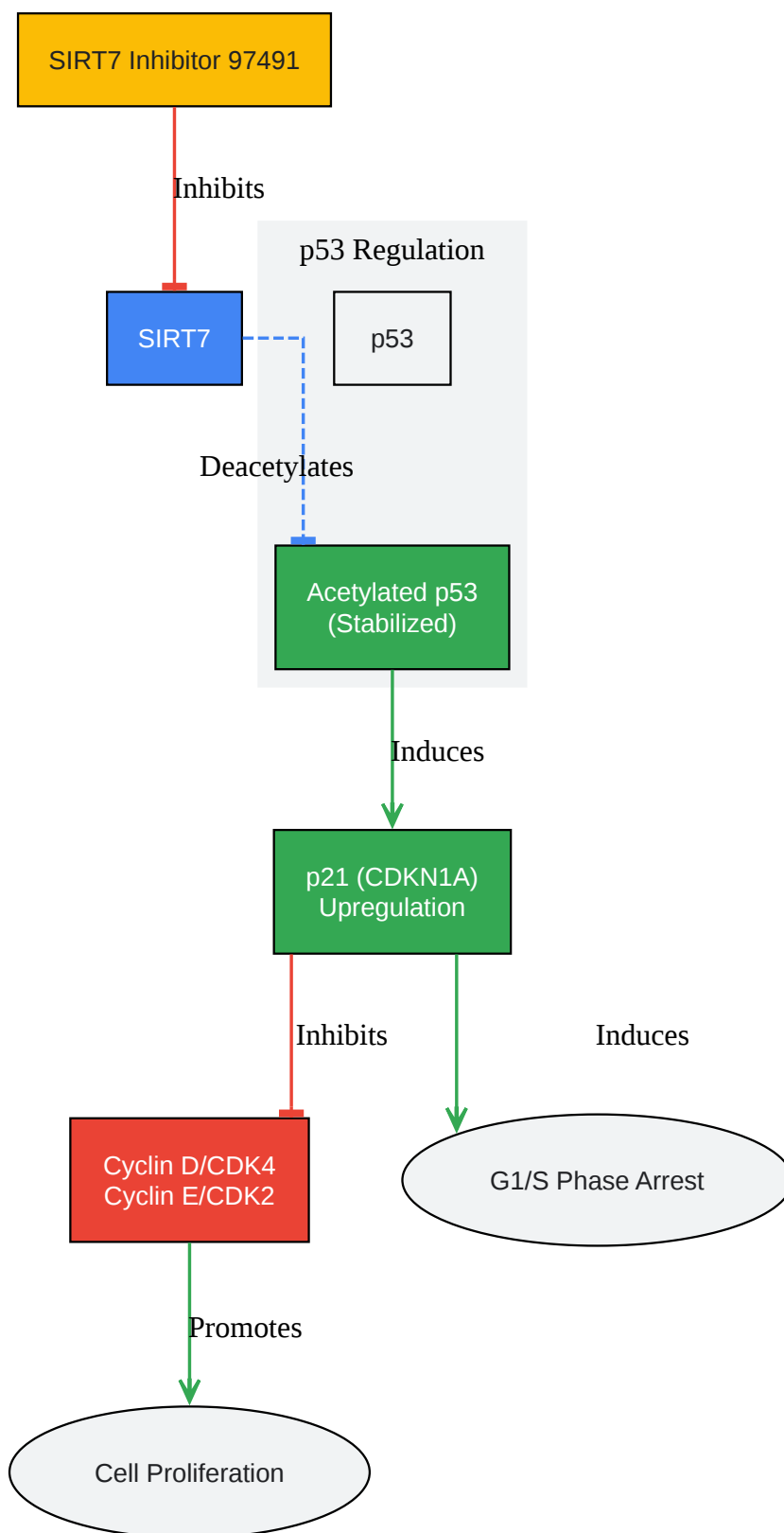
Due to the limited public information available for a compound specifically named "**Sirt-IN-7**", this document will focus on a well-characterized selective SIRT7 inhibitor, referred to here as SIRT7 Inhibitor 97491, as a representative tool for these studies. This potent inhibitor has an IC₅₀ of 325 nM and has been shown to prevent tumor progression by increasing the stability of the tumor suppressor protein p53.^{[2][4][5]}

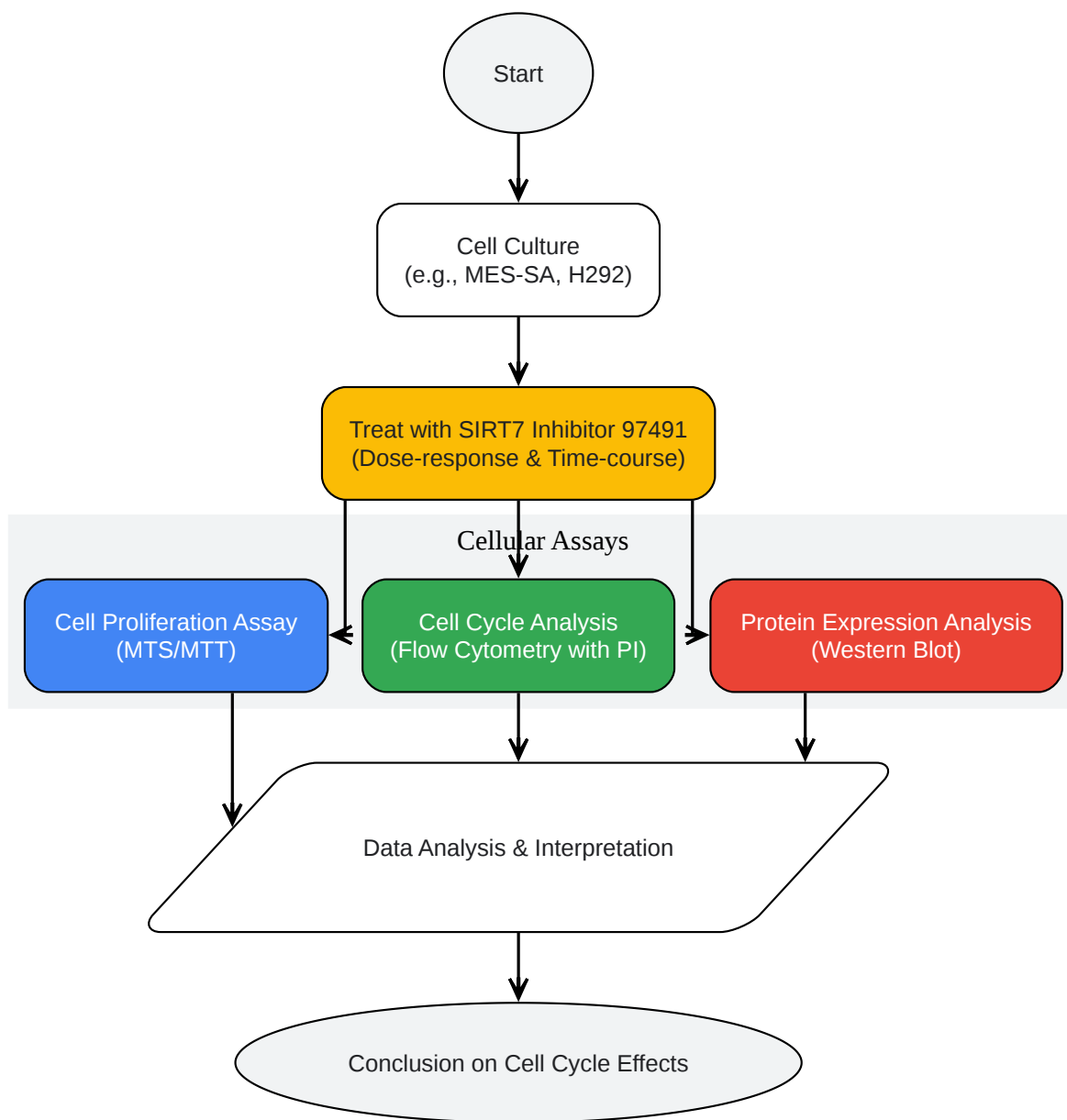
Mechanism of Action: SIRT7 in Cell Cycle Control

SIRT7 influences cell cycle progression primarily through its interaction with the p53 pathway. Under normal conditions, SIRT7 can deacetylate p53, which attenuates its activity and promotes cell proliferation.^[3] Inhibition of SIRT7 with a selective inhibitor like SIRT7 Inhibitor

97491 leads to an increase in p53 acetylation, particularly at lysines 373 and 382, which stabilizes the protein.[2][4][5] Stabilized p53 then acts as a transcription factor, upregulating the expression of cyclin-dependent kinase inhibitors such as p21Waf1/Cip1.[6][7] The p21 protein, in turn, binds to and inhibits cyclin-CDK complexes, leading to cell cycle arrest, typically at the G1/S or S phase transition, thereby halting cell proliferation.[3][8]

Signaling Pathway of SIRT7 Inhibition on Cell Cycle Progression





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